![molecular formula C19H14N4 B14488702 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine CAS No. 64340-04-1](/img/structure/B14488702.png)
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a quinoline ring and a naphthalene ring. Azo compounds are known for their vivid colors and are widely used as dyes in various industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine, such as quinoline-8-amine, through the reaction with nitrous acid. This diazonium salt is then coupled with naphthalen-1-amine under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound can be carried out using continuous flow processes. These methods offer advantages such as improved reaction control, scalability, and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline and naphthalene derivatives.
Reduction: Quinoline-8-amine and naphthalen-1-amine.
Substitution: Various substituted quinoline and naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain and in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and inks
Wirkmechanismus
The mechanism of action of 2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its photoactive properties enable it to generate reactive oxygen species upon light exposure, which can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-(2-Hydroxy naphthalen-1-yl)diazenyl]benzoic acid
- 1-(4-Hydroxyphenylazo)-2-naphthol
- (E)-1-(m-Tolyldiazenyl)naphthalen-2-ol
Uniqueness
2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine stands out due to its unique combination of a quinoline and a naphthalene ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Eigenschaften
CAS-Nummer |
64340-04-1 |
|---|---|
Molekularformel |
C19H14N4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-(quinolin-8-yldiazenyl)naphthalen-1-amine |
InChI |
InChI=1S/C19H14N4/c20-18-15-8-2-1-5-13(15)10-11-16(18)22-23-17-9-3-6-14-7-4-12-21-19(14)17/h1-12H,20H2 |
InChI-Schlüssel |
ARAPIIHUZDZNSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)N=NC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)

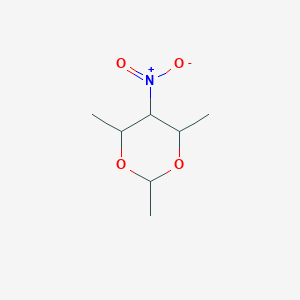
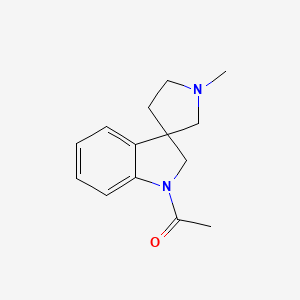

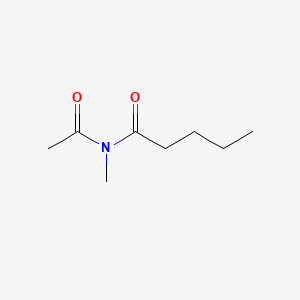

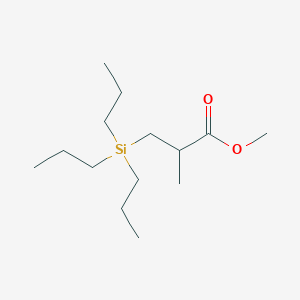
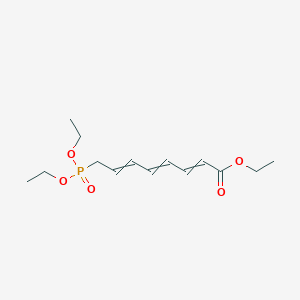
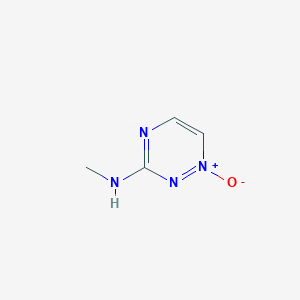

![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)

